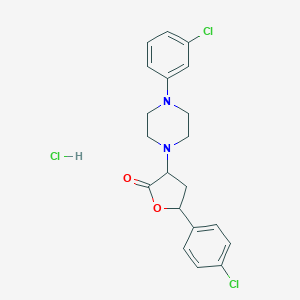![molecular formula C10H12N2 B145325 Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) CAS No. 137881-15-3](/img/structure/B145325.png)
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) is a chemical compound that has been widely used in scientific research for various purposes. It is a nitrogen-containing organic compound that has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of cyanamide is not fully understood. It is believed to act as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Cyanamide has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of acetaldehyde, a toxic byproduct of alcohol metabolism, in the blood. It has also been shown to increase the levels of reactive oxygen species in cancer cells, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on cyanamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of cyanamide and its potential use in the treatment of cancer and other diseases. Finally, there is a need for more research on the toxicity of cyanamide and its effects on the environment.
Méthodes De Synthèse
Cyanamide can be synthesized by several methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of calcium carbide with nitrogen, and the reaction of urea with calcium oxide. The most common method of synthesis is the reaction of calcium cyanamide with sulfuric acid.
Applications De Recherche Scientifique
Cyanamide has been used in scientific research for various purposes, including as a catalyst in organic synthesis, as a reagent in the production of pharmaceuticals, and as a source of nitrogen in the fertilization of crops. It has also been used in the treatment of alcoholism and as an insecticide.
Propriétés
Numéro CAS |
137881-15-3 |
|---|---|
Nom du produit |
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
(2-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-5-3-4-6-10(9)12-7-11/h3-6,8,12H,1-2H3 |
Clé InChI |
USIISOZKOKCVTP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC#N |
SMILES canonique |
CC(C)C1=CC=CC=C1NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



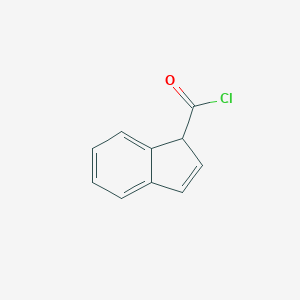
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

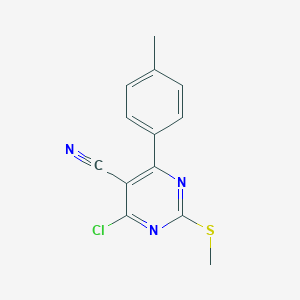
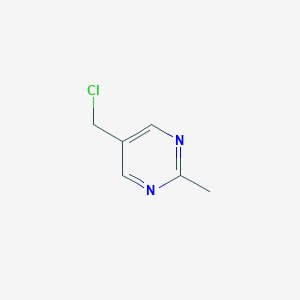
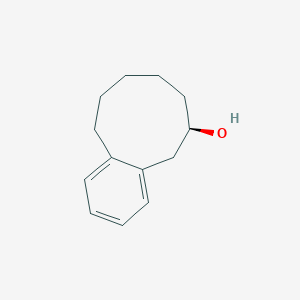



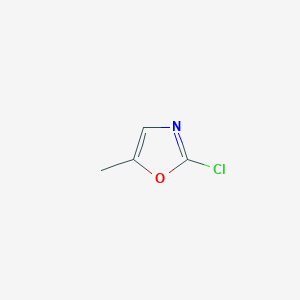
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)


